molecular formula C15H22BrCl2NO3 B4401599 4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride

4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride

Cat. No.: B4401599
M. Wt: 415.1 g/mol
InChI Key: YBNUUDFKRKGVND-UHFFFAOYSA-N
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Description

4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride is a complex organic compound that features a morpholine ring substituted with a bromo-chloro-methylphenoxy ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride typically involves multiple steps. The initial step often includes the preparation of the bromo-chloro-methylphenoxy ethoxy intermediate, which is then reacted with morpholine under specific conditions to form the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-bromo-6-chloro-4-methylphenoxy)ethyl)morpholine
  • 4-(2-(4-bromo-2-chloro-6-methylphenoxy)ethyl)morpholine

Uniqueness

4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrClNO3.ClH/c1-12-10-13(17)11-14(16)15(12)21-9-8-20-7-4-18-2-5-19-6-3-18;/h10-11H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNUUDFKRKGVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCOCCN2CCOCC2)Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride
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4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride
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4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride
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4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride
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4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride
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4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride

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